1-Butyl-2,3-dimethylimidazolium tetrafluoroborate ([Bdmim][BF4], CAS: 402846-78-0) is a high-stability, room-temperature ionic liquid characterized by its C2-methylated imidazolium cation and non-coordinating tetrafluoroborate anion. As a procurement candidate, it serves as a low-volatility, highly stable medium (dynamic viscosity of approximately 172 cP at 45 °C) specifically engineered for environments where standard 1,3-dialkylimidazolium salts fail. The compound is primarily selected for its extended electrochemical window and exceptional resistance to deprotonation, making it a critical solvent and electrolyte for advanced electrochemistry, base-catalyzed organic synthesis, and high-stress catalytic recycling systems .
Substituting [Bdmim][BF4] with the more common and less expensive analog 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]) frequently results in catastrophic process failure under basic or highly reducing conditions. The C2 position of the unmethylated [Bmim]+ cation contains a highly acidic proton that is easily abstracted by strong bases or reduced at cathodic potentials, leading to the formation of unstable N-heterocyclic carbenes and subsequent solvent degradation. By methylating this C2 position, [Bdmim][BF4] effectively blocks this degradation pathway, ensuring solvent integrity during base-catalyzed transformations and expanding the cathodic electrochemical window, which is an absolute requirement for stable operation in electrodeposition and rigorous electrochemical workflows [1].
In comparative electrochemical evaluations, the C2-methylated [Bdmim]+ cation exhibits a significantly wider electrochemical stability window than its unmethylated counterpart,[Bmim]+. The acidic C2 proton in [Bmim]+ limits its cathodic stability, whereas the methyl block in [Bdmim][BF4] prevents carbene formation and pushes the cathodic limit further negative. This structural modification prevents Faradaic degradation reactions at high current rates, enabling stable operation in rigorous electrochemical environments where [Bmim][BF4] would rapidly decompose [1].
| Evidence Dimension | Cathodic stability and resistance to carbene formation |
| Target Compound Data | [Bdmim][BF4] demonstrates extended cathodic limits and stable operation without C2-deprotonation. |
| Comparator Or Baseline | [Bmim][BF4] (Unmethylated analog) |
| Quantified Difference | [Bmim]+ undergoes reduction/deprotonation at lower cathodic potentials, whereas [Bdmim]+ remains structurally intact under identical cycling. |
| Conditions | Electrochemical cycling in non-aqueous electrolytes at high current rates. |
Procurement of the C2-methylated salt is mandatory for electrochemical cells operating at high cathodic potentials to prevent electrolyte degradation and ensure long-term cycle life.
The utility of imidazolium ionic liquids in base-catalyzed organic synthesis is heavily dependent on cation stability. When subjected to strongly basic conditions, [Bmim][BF4] undergoes rapid C2-deprotonation. In contrast, [Bdmim][BF4] is completely stable under identical strongly basic conditions due to the protective C2-methylation. This allows [Bdmim][BF4] to be used as a recyclable, biphasic solvent system for demanding base-catalyzed reactions, such as aldol condensations and Negishi cross-couplings, without consuming the solvent or poisoning the catalyst .
| Evidence Dimension | Chemical stability in the presence of strong bases |
| Target Compound Data | [Bdmim][BF4] remains inert and fully recoverable. |
| Comparator Or Baseline | [Bmim][BF4] |
| Quantified Difference | Complete degradation of [Bmim]+ vs. >99% stability of [Bdmim]+ under basic conditions. |
| Conditions | Base-catalyzed organic synthesis (e.g., aldol condensations). |
Buyers scaling up base-catalyzed reactions must select [Bdmim][BF4] to avoid solvent consumption and reaction failure associated with standard imidazolium salts.
The methylation at the C2 position fundamentally alters the physicochemical properties of the ionic liquid by disrupting the predominant hydrogen-bonding network between the cation and the [BF4]- anion, while simultaneously increasing steric bulk. Consequently,[Bdmim][BF4] exhibits a higher dynamic viscosity (approximately 172 cP at 45 °C) compared to [Bmim][BF4]. This increased viscosity and altered ion mobility must be factored into process design, as it impacts mass transport rates in biphasic extractions and the ionic conductivity profile in electrochemical devices[1].
| Evidence Dimension | Dynamic viscosity and hydrogen-bond network strength |
| Target Compound Data | ~172 cP at 45 °C |
| Comparator Or Baseline | [Bmim][BF4] |
| Quantified Difference | [Bdmim][BF4] exhibits significantly higher viscosity due to the absence of C2-mediated hydrogen bonding and increased steric hindrance. |
| Conditions | Pure ionic liquid state at 45 °C. |
Engineers must account for the higher viscosity of [Bdmim][BF4] when designing pumping systems and calculating mass transfer coefficients for industrial scale-up.
Directly leveraging its extended cathodic electrochemical window, [Bdmim][BF4] is the optimal choice for supercapacitors and advanced battery systems where the electrolyte must withstand aggressive reducing potentials without decomposing[1].
Utilizing its absolute stability against deprotonation, this ionic liquid serves as a highly efficient, recyclable solvent for aldol condensations, Negishi cross-couplings, and other transformations requiring strongly basic conditions where standard imidazolium salts would fail .
The C2-methyl group prevents the formation of N-heterocyclic carbenes at the cathode, allowing[Bdmim][BF4] to act as a stable supporting electrolyte during the prolonged electrochemical reduction of CO2 at high current densities [1].
Corrosive;Irritant